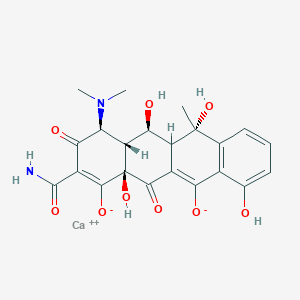

Oxytetracycline hemicalcium salt

Vue d'ensemble

Description

Oxytetracycline hemicalcium salt is a tetracycline analog isolated from the actinomycete Streptomyces rimosus . It is an antibiotic used for treating infections caused by various Gram-positive and Gram-negative microorganisms such as Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Synthesis Analysis

Oxytetracycline is produced by Streptomyces rimosus. The underlying biosynthetic processes are complex and hinder rational engineering, so industrial manufacturing currently relies on classical mutants for production . The overproducer exhibited increased acetyl-CoA and malonyl CoA supply, upregulated oxytetracycline biosynthesis, reduced competing byproduct formation, and streamlined morphology .

Molecular Structure Analysis

The linear formula of Oxytetracycline hemicalcium salt is C22H24N2O9 · 1/2Ca . Its molecular weight is 480.47 . The InChI key is KIPLYOUQVMMOHB-JOFVZRTQSA-L .

Chemical Reactions Analysis

The thermal behavior of Oxytetracycline was evaluated using TG–DTA, TG–FTIR, and DSC . From TG–FTIR, it was possible to identify some of the products of its thermal decomposition as chloridric acid, water, isocyanic acid .

Physical And Chemical Properties Analysis

Oxytetracycline hemicalcium salt has a solubility of 50 mg/mL in formic acid, appearing very slightly hazy, orange to very deep orange . More detailed physical and chemical properties may require specific experimental studies .

Applications De Recherche Scientifique

Analytical Methods in Pharmaceutical and Biological Matrices

Oxytetracycline, a tetracycline antibiotic, is significant in human and veterinary medicine. Its analytical profile is critical for pharmaceutical quality control and pharmacokinetic monitoring. High-performance liquid chromatography (HPLC) is the most common method for analyzing oxytetracycline in biological samples and pharmaceutical products, playing a key role in developing new analytical methods for quality assurance (Sversut et al., 2017).

Environmental Fate in Agriculture

Oxytetracycline is used extensively in pig production and can persist in pig manure used for fertilization. It retains at significant levels in soil, potentially impacting the environment. The study of its environmental fate in arable lands where crops for animal feeding are cultivated is crucial, especially considering its potential as a contaminant in corn and other crops (Brambilla et al., 2007).

Biodegradation in Wastewater

Recent studies have focused on biotransformation of oxytetracycline using Lactobacillus strains, notably L. fermentum, which showed significant degradation of oxytetracycline in wastewater. This approach is promising for the biodegradation of antibiotics in wastewater, improving environmental safety (Al-Mohaimeed et al., 2021).

Antibacterial Activity in Aquaculture

Oxytetracycline's usage in aquaculture raises concerns about bacterial resistance. Studies have shown that oxytetracycline photoproducts, when exposed to simulated sunlight, lose antibacterial activity. This finding is significant for understanding and mitigating resistance in marine aquaculture environments (Leal et al., 2017).

Toxicological Effects in Aquaculture

Research on the toxicological effects of oxytetracycline in aquaculture species, such as the Indian Major Carp and swimming crab larvae, highlights the importance of understanding its impact on aquatic life. These studies provide insights into the implications of antibiotic use in aquaculture and its potential environmental and ecological effects (Ambili et al., 2013); (Ren et al., 2017).

Immune Response Modulation in Aquatic Species

Studies have shown that oxytetracycline can modulate immune parameters in aquatic species like gilthead seabream. This research is vital for understanding the broader biological impacts of antibiotic use in aquaculture, particularly regarding fish health and immunity (Guardiola et al., 2012).

Biosensing Applications

Developing biosensors using single-stranded DNA aptamers for detecting oxytetracycline showcases innovative approaches to monitor antibiotic levels in food products, emphasizing the need for accurate and sensitive detection methods in food safety (Kim et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

calcium;(4S,4aR,5S,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12?,13-,14+,17+,21-,22+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANYVCHXDYVKSI-JOFVZRTQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1(C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46CaN4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide calcium salt | |

CAS RN |

15251-48-6 | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, calcium salt, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

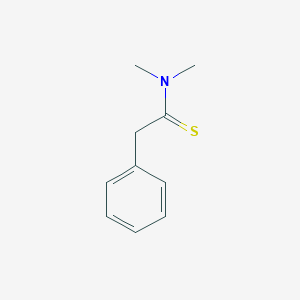

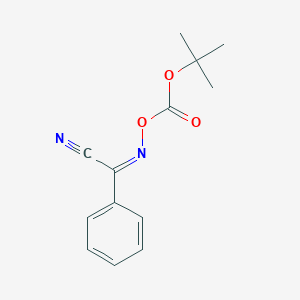

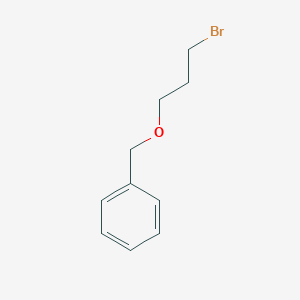

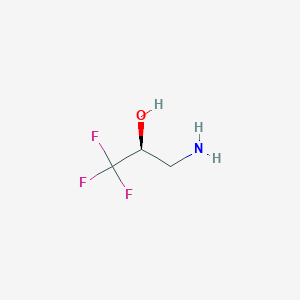

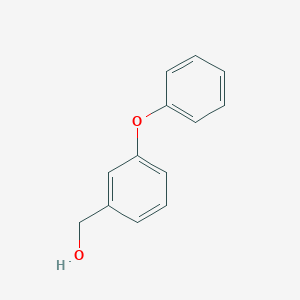

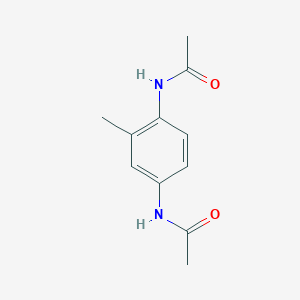

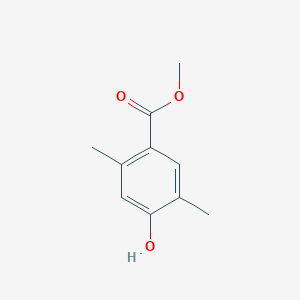

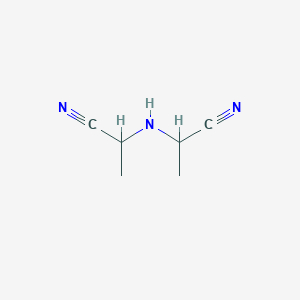

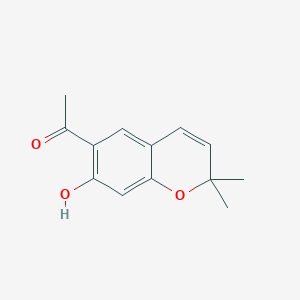

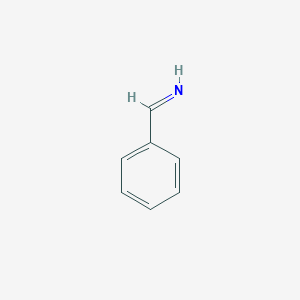

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)